1-Pyrrolidinamine: A Comprehensive Technical Guide
1-Pyrrolidinamine: A Comprehensive Technical Guide
CAS Number: 16596-41-1
This technical guide provides an in-depth overview of 1-Pyrrolidinamine, a versatile heterocyclic amine with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and safety and handling.
Chemical and Physical Properties
1-Pyrrolidinamine, also known as N-Aminopyrrolidine, is a cyclic organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| CAS Number | 16596-41-1 | [2] |
| Molecular Formula | C4H10N2 | [2][3] |
| Molecular Weight | 86.14 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 112.26 °C at 760 mmHg | [1] |
| 30 °C at 13 mmHg | [4] | |
| Density | 0.986 g/cm³ | [1][3] |
| Flash Point | 28.1 °C | [3][4] |
| Refractive Index | 1.47 - 1.497 | [1][4] |
| Solubility | Soluble in water | [1] |
| Vapor Pressure | 21.9 mmHg at 25°C | [1] |
Synthesis of 1-Pyrrolidinamine
A general and efficient method for the synthesis of N-amino aza-aliphatic cyclic compounds, including 1-Pyrrolidinamine, has been described. This procedure involves the reduction of the corresponding N-nitroso precursor.
Experimental Protocol: Synthesis of N-amino aza-aliphatic cyclic compounds
This protocol outlines a green chemistry approach for the synthesis of 1-Pyrrolidinamine.
Materials:
-
N-nitroso aza-aliphatic cyclic compound (e.g., N-nitrosopyrrolidine)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl)
-
Zinc powder (Zn)
-
Carbon dioxide (CO₂)
Procedure:
-
A solution of the N-nitroso aza-aliphatic cyclic compound (1.0 mol) in 250 ml of water is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.
-
The system is charged with CO₂ at a flow rate of 30 L/h.
-
After stirring for 20 minutes, the mixture is heated to 35°C.
-
Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes).
-
The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.
-
After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours.
-
The reaction progress can be monitored by Gas Chromatography (GC).
-
The resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 ml of water.
-
The filtrate is transferred to a 1-liter three-neck round-bottom flask.
-
Water is removed under reduced pressure.
-
Vacuum distillation at an internal temperature of 60-135 °C is performed to afford the final product.
Logical Workflow for Synthesis:
Caption: General Synthesis Workflow for 1-Pyrrolidinamine.
Biological Activity and Signaling Pathways
The pyrrolidine ring is a common scaffold in many biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[5][6][7][8][9] However, there is limited publicly available information specifically detailing the biological activities or the signaling pathways directly involving 1-Pyrrolidinamine itself.
Research has extensively focused on the pharmacological properties of various pyrrolidine derivatives.[5][6][10] For instance, certain substituted pyrrolidines have been investigated for their effects on various cellular processes. While these studies highlight the potential of the pyrrolidine core in drug discovery, they do not provide direct evidence of the biological function of the parent compound, 1-Pyrrolidinamine.
Therefore, while 1-Pyrrolidinamine serves as a crucial starting material in the synthesis of potentially bioactive molecules, its intrinsic biological effects remain an area for further investigation.[11]
Safety and Handling
1-Pyrrolidinamine is classified as a hazardous substance and requires careful handling in a laboratory setting. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
GHS Hazard Statements:
GHS Precautionary Statements:
A comprehensive list of precautionary statements includes, but is not limited to:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P316: Get emergency medical help immediately.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical and to use it only in a well-ventilated area with appropriate personal protective equipment (PPE).
Emergency Response Workflow:
Caption: Emergency Response for 1-Pyrrolidinamine Exposure.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Pyrrolidinamine | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
